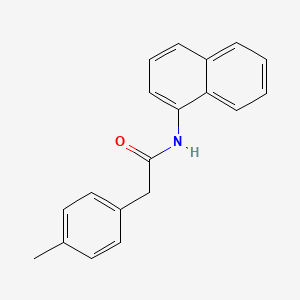
2-(4-methylphenyl)-N-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-1-naphthylacetamide, also known as MNAN, is a chemical compound that has gained attention in scientific research due to its potential application as a drug. MNAN belongs to the class of N-aryl acyl derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(4-methylphenyl)-N-1-naphthylacetamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, it has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
実験室実験の利点と制限
2-(4-methylphenyl)-N-1-naphthylacetamide has several advantages for lab experiments. For instance, it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit potent therapeutic effects in various scientific studies. However, this compound also has certain limitations. For instance, its mechanism of action is not fully understood, which may limit its potential application as a drug. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the scientific research of 2-(4-methylphenyl)-N-1-naphthylacetamide. For instance, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, this compound may be further modified to improve its pharmacological properties, such as its bioavailability and selectivity. Furthermore, this compound may be investigated for its potential application in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound can be synthesized using various methods and has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. While this compound has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans. There are several future directions for the scientific research of this compound, including the elucidation of its mechanism of action and the investigation of its potential application in the treatment of other diseases.
合成法
2-(4-methylphenyl)-N-1-naphthylacetamide can be synthesized using various methods, including the reaction of 1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography. Another method involves the reaction of 1-naphthylamine with 4-methylbenzoyl isocyanate in the presence of a base, followed by purification using recrystallization.
科学的研究の応用
2-(4-methylphenyl)-N-1-naphthylacetamide has been shown to exhibit potential therapeutic effects in various scientific studies. For instance, it has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-tumor effects, indicating its potential as an anti-cancer agent. Furthermore, it has been found to have neuroprotective effects, suggesting its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-methylphenyl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-9-11-15(12-10-14)13-19(21)20-18-8-4-6-16-5-2-3-7-17(16)18/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOICHDNNXTAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)

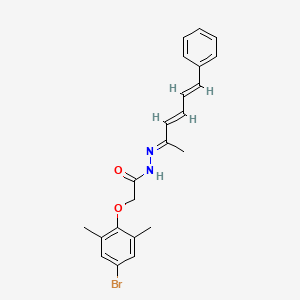
![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)
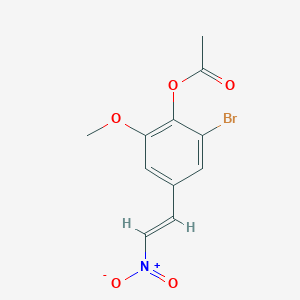
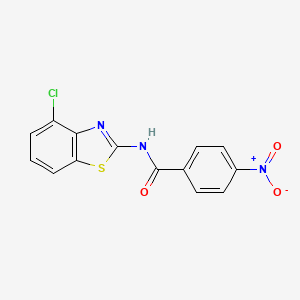
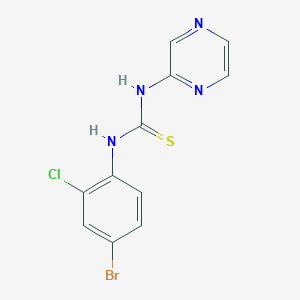
![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)
